Dihedral Angle Expansion Relative to 1-Phenyl-1H-tetrazole
DFT calculations (B3LYP/6-31G*) reveal that 5-chloro-1-phenyl-1H-tetrazole adopts a significantly larger dihedral angle between the phenyl and tetrazole rings compared to the unsubstituted 1-phenyl-1H-tetrazole [1]. This conformational difference influences molecular packing, dipole moment, and potential binding interactions in supramolecular assemblies.
| Evidence Dimension | Optimized dihedral angle between phenyl and tetrazole rings |
|---|---|
| Target Compound Data | 48° |
| Comparator Or Baseline | 1-phenyl-1H-tetrazole: 29° |
| Quantified Difference | 66% increase (19° absolute) |
| Conditions | DFT(B3LYP)/6-31G* computational optimization |
Why This Matters
For applications in crystal engineering, materials science, or ligand design, the larger dihedral angle of the 5-chloro compound alters intermolecular interactions and may affect solid-state properties or receptor binding geometry.
- [1] Cristiano, M.L.S.; et al. Vibrational spectra and structure of 1-phenyltetrazole and 5-chloro-1-phenyltetrazole: A combined study by low temperature matrix isolation and solid state FTIR spectroscopy and DFT calculations. Vib. Spectrosc. 2002, 30, 213–225. View Source
